5-amino-4-fluoro-2-methylphenol;sulfuric acid
Overview
Description
Preparation Methods
The synthesis of 5-amino-4-fluoro-2-methylphenol;sulfuric acid involves several steps. One common synthetic route includes the nitration of 4-fluoro-2-methylphenol, followed by reduction to obtain the amino derivative. The final step involves the reaction with sulfuric acid to form the sulfate salt . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5-Amino-4-fluoro-2-methylphenol;sulfuric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine position, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Amino-4-fluoro-2-methylphenol;sulfuric acid is widely used in scientific research due to its unique properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is used in proteomics research to study protein interactions and functions . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and in the agrochemical industry for creating new pesticides .
Mechanism of Action
The mechanism of action of 5-amino-4-fluoro-2-methylphenol;sulfuric acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
5-Amino-4-fluoro-2-methylphenol;sulfuric acid can be compared with similar compounds such as 5-amino-2-fluoro-4-methylphenol and 2-fluoro-4-methylphenol . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the amino and fluoro groups in this compound makes it unique and suitable for specific biochemical applications .
Properties
IUPAC Name |
5-amino-4-fluoro-2-methylphenol;sulfuric acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8FNO.H2O4S/c2*1-4-2-5(8)6(9)3-7(4)10;1-5(2,3)4/h2*2-3,10H,9H2,1H3;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZRJNBRHWNCDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)F.CC1=CC(=C(C=C1O)N)F.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163183-01-5 | |
Record name | 5-Amino-4-fluoro-2-methylphenol sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163183015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-AMINO-4-FLUORO-2-METHYLPHENOL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3JG7RM155 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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